Benzyl 1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethylcarbamate
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Overview
Description
Benzyl 1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethylcarbamate is a complex organic compound with the molecular formula C19H18Cl3N3O3S . This compound is known for its unique structure, which includes a benzyl group, an anilinocarbothioyl moiety, and a trichloroethylcarbamate group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of Benzyl 1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethylcarbamate typically involves multiple steps. One common synthetic route includes the reaction of benzylamine with 2,2,2-trichloroethyl isocyanate to form the intermediate benzyl 2,2,2-trichloroethylcarbamate. This intermediate is then reacted with anilinocarbothioyl chloride under controlled conditions to yield the final product .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity.
Chemical Reactions Analysis
Benzyl 1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the trichloroethyl group, using nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Benzyl 1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethylcarbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethylcarbamate involves its interaction with specific molecular targets. The compound’s carbamate group can inhibit enzymes by carbamylation, while the anilinocarbothioyl moiety may interact with thiol groups in proteins. These interactions can disrupt normal cellular processes, leading to various biological effects .
Comparison with Similar Compounds
Benzyl 1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethylcarbamate can be compared with similar compounds such as:
N-(1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl)-4-fluorobenzamide: This compound has a similar structure but includes a fluorobenzamide group, which may alter its chemical and biological properties.
Benzyl {2-[(2-(1H-benzo[d][1,2,3]triazol-1-yl)-2-oxoethyl)amino]-2-oxoethyl} carbamate: This compound incorporates a benzo[d][1,2,3]triazol-1-yl group, providing different reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and potential for diverse applications.
Properties
Molecular Formula |
C17H16Cl3N3O2S |
---|---|
Molecular Weight |
432.7 g/mol |
IUPAC Name |
benzyl N-[2,2,2-trichloro-1-(phenylcarbamothioylamino)ethyl]carbamate |
InChI |
InChI=1S/C17H16Cl3N3O2S/c18-17(19,20)14(22-15(26)21-13-9-5-2-6-10-13)23-16(24)25-11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,23,24)(H2,21,22,26) |
InChI Key |
KDVUKPVQKAFBHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC=C2 |
Origin of Product |
United States |
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